molecular formula C10H17NO3 B3068576 O-Proparagyl-N-Boc-ethanolamine CAS No. 634926-63-9

O-Proparagyl-N-Boc-ethanolamine

Cat. No.: B3068576
CAS No.: 634926-63-9
M. Wt: 199.25 g/mol
InChI Key: POPGBGYTSRQYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: O-Proparagyl-N-Boc-ethanolamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted ethanolamines, aldehydes, and carboxylic acids .

Mechanism of Action

The mechanism by which O-Proparagyl-N-Boc-ethanolamine exerts its effects involves its interaction with specific molecular targets and pathways. The propargyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets . The Boc group provides stability and protection during these interactions .

Comparison with Similar Compounds

Uniqueness: O-Proparagyl-N-Boc-ethanolamine is unique due to the presence of both the propargyl and Boc groups, which provide versatility in chemical reactions and stability during synthesis .

Properties

IUPAC Name

tert-butyl N-(2-prop-2-ynoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPGBGYTSRQYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634926-63-9
Record name tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The preparation of tert-butyl 2-hydroxyethylcarbamate is described in Example 80, Part A. Benzyltrimethylammonium chloride (18 g, 97 mmol) and 50% aqueous sodium hydroxide (1.5 L) were added to a solution of tert-butyl 2-hydroxyethylcarbamate (156.4 g, 970.0 mmol) in dichloromethane (2.4 L), and the mixture was stirred rapidly. Propargyl bromide (109 mL, 979 mmol), available as an 80% solution in toluene, was then added, and the reaction was stirred for three hours. The layers were separated, and the aqueous layer was cooled to ˜0° C. in an ice bath. Water was slowly added (1.2 L), and the aqueous solution was extracted with chloroform (2×300 mL). The combined organic solutions were washed with water (3×500 mL) and brine (2×500 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 173 g of tert-butyl 2-(prop-2-ynyloxy)ethylcarbamate as an orange oil, which was used without purification.
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Synthesis routes and methods III

Procedure details

To a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (1.56 g) in DCM (25 mL) benzyltrimethylammonium chloride (0.18 g) was added. To this solution aqueous 50% NaOH (30 g) and propargyl bromide (1.05 mL of 80% solution in toluene) were added and the mixture was vigorously stirred at room temperature for 3 h. Phases were diluted and separated; the organic phase was washed with water (2×15 mL), dried and evaporated under reduced pressure. The residue was purified by chromatography (silica gel, 0-5% methanol in DCM) to give the title compound as a pale-orange oil (1.53 g); ESMS m/z 222.4 [M+Na]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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